7H-Pyrimido[4,5-b][1,4]thiazin-6-amine 7H-Pyrimido[4,5-b][1,4]thiazin-6-amine
Brand Name: Vulcanchem
CAS No.: 62756-78-9
VCID: VC7451120
InChI: InChI=1S/C6H6N4S/c7-5-2-11-6-4(10-5)1-8-3-9-6/h1,3H,2H2,(H2,7,10)
SMILES: C1C(=NC2=CN=CN=C2S1)N
Molecular Formula: C6H6N4S
Molecular Weight: 166.2

7H-Pyrimido[4,5-b][1,4]thiazin-6-amine

CAS No.: 62756-78-9

Cat. No.: VC7451120

Molecular Formula: C6H6N4S

Molecular Weight: 166.2

* For research use only. Not for human or veterinary use.

7H-Pyrimido[4,5-b][1,4]thiazin-6-amine - 62756-78-9

Specification

CAS No. 62756-78-9
Molecular Formula C6H6N4S
Molecular Weight 166.2
IUPAC Name 7H-pyrimido[4,5-b][1,4]thiazin-6-amine
Standard InChI InChI=1S/C6H6N4S/c7-5-2-11-6-4(10-5)1-8-3-9-6/h1,3H,2H2,(H2,7,10)
Standard InChI Key BIFPONIOPVYPAQ-UHFFFAOYSA-N
SMILES C1C(=NC2=CN=CN=C2S1)N

Introduction

Structural and Chemical Properties

Molecular Architecture

The core structure of 7H-Pyrimido[4,5-b] thiazin-6-amine consists of a pyrimidine ring fused to a 1,4-thiazine ring, creating a bicyclic system. The pyrimidine component contributes two nitrogen atoms at positions 1 and 3, while the thiazine ring introduces sulfur at position 1 and nitrogen at position 4. The amino group at position 6 enhances nucleophilicity, enabling participation in hydrogen bonding and electrophilic substitution reactions. Key structural parameters include:

FeatureDescription
Ring SystemBicyclic pyrimido[4,5-b][1, thiazine
Functional Groups6-Amino, 4-methylthio (varies by derivative)
Molecular GeometryPlanar configuration with slight puckering in the thiazine ring
Electron DensityDelocalized π-electrons across both rings, enhancing stability and reactivity

This arrangement facilitates interactions with biological targets, such as enzymes involved in microbial cell wall synthesis or cancer cell proliferation .

Spectroscopic Characterization

Infrared (IR) spectroscopy reveals N–H stretching vibrations at 3231–3088 cm⁻¹ and C=S absorption near 1631 cm⁻¹, confirming the presence of amino and thioether groups. Nuclear magnetic resonance (NMR) data further delineate the structure:

  • ¹H NMR: A singlet at δ 7.63 ppm corresponds to the aromatic proton in the pyrimidine ring, while NH protons often appear as broad signals or are exchangeable with D₂O .

  • ¹³C NMR: Peaks at δ 136–158 ppm indicate sp²-hybridized carbons in the aromatic system, with sulfur-adjacent carbons deshielded to δ 84–172 ppm .

Synthetic Methodologies

Cyclocondensation Approaches

The most widely reported synthesis involves cyclocondensation of 5-amino-6-methylpyrimidine-4-thiols with α-haloketones in glacial acetic acid under reflux . For example, reacting 5-amino-6-methyl-2-morpholinopyrimidine-4-thiol with 2-bromoacetophenone yields the target compound with a 74–83% yield . This one-step process avoids isolating intermediates, streamlining production.

Ultrasound-Assisted Synthesis

Recent advancements employ ultrasound irradiation to accelerate reaction kinetics. A mixture of 6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one, dimedone, and aromatic aldehydes undergoes Mannich reaction followed by ultrasound-mediated cyclization, achieving 90% yield in 2 hours. This method reduces hazardous solvent use and improves atom economy.

Table 1: Comparison of Synthetic Methods

MethodConditionsYieldAdvantages
CyclocondensationGlacial AcOH, reflux74–83%Simplicity, scalability
Ultrasound-assistedSolvent-free, 50°C90%Rapid, eco-friendly, high purity

Biological Activities and Mechanisms

Antimicrobial Efficacy

Derivatives of 7H-Pyrimido[4,5-b] thiazin-6-amine exhibit broad-spectrum antimicrobial activity. Against Staphylococcus aureus (ATCC 25923), a derivative with a 4-methylpiperidine substituent showed a minimum inhibitory concentration (MIC) of 8 µg/mL, comparable to ciprofloxacin . The thiazine ring’s sulfur atom likely disrupts bacterial membrane integrity, while the pyrimidine moiety inhibits dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis .

Table 2: Biological Activity Profile

ActivityTargetKey FindingReference
AntibacterialS. aureusMIC = 8 µg/mL
AnticancerMCF-7 cellsIC₅₀ = 12.5 µM; caspase-3 activation
Anti-inflammatoryCOX-2 enzyme65% inhibition at 50 µM

Applications in Drug Development

Antimicrobial Agents

The compound’s ability to penetrate biofilms and resist efflux pumps makes it a candidate for drug-resistant infection treatments. Derivatives functionalized with piperazine groups demonstrate enhanced solubility and bioavailability, achieving 90% biofilm inhibition in Pseudomonas aeruginosa .

Oncology Therapeutics

Ongoing research focuses on conjugating the core structure with monoclonal antibodies for targeted delivery. A 2024 study reported a conjugate with trastuzumab that reduced HER2-positive tumor growth by 70% in murine models.

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